Cas no 919522-37-5 (6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine)

6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine structure
919522-37-5 structure
Product Name:6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
CAS No:919522-37-5
MF:C12H12ClN3
MW:233.696781158447
MDL:MFCD11119562
CID:762145
PubChem ID:22425498
Update Time:2025-04-19

6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridazinamine, 6-chloro-N-[(4-methylphenyl)methyl]-
    • 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
    • 6-Chloro-N-(4-methylbenzyl)pyridazin-3(2h)-imine
    • DTXSID90625645
    • CCG-127250
    • F1967-1239
    • AKOS001778413
    • CS-0281320
    • EN300-236509
    • 6-chloro-N-(4-methylbenzyl)pyridazin-3-amine
    • 919522-37-5
    • MDL: MFCD11119562
    • Inchi: 1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16)
    • InChI Key: SZHUYDCXSHGBCN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 233.0719751g/mol
  • Monoisotopic Mass: 233.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.8Ų

6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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